molecular formula C9H7F3N2 B1429200 2-(trifluoromethyl)-1H-indol-6-amine CAS No. 1236061-23-6

2-(trifluoromethyl)-1H-indol-6-amine

Cat. No. B1429200
CAS RN: 1236061-23-6
M. Wt: 200.16 g/mol
InChI Key: SRXUTUQRJCNCOZ-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are known for their abundance in pharmaceutical and agrochemical products due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .


Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various techniques such as single crystal X-ray diffraction and Hirshfeld surface analysis . Quantum chemical calculations provide valuable methods in predicting their activity .


Chemical Reactions Analysis

Trifluoromethyl compounds have been used in various chemical reactions, including transition metal-mediated trifluoromethylation reactions . These reactions involve the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds can be determined using various methods. For example, the density functional theory (DFT) allows for the determination of theoretical molecular stability as well as chemical reactivity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs . It can enhance the biological activity and metabolic stability of pharmaceuticals. 2-(Trifluoromethyl)-1H-indol-6-amine could be utilized in the design of new drug candidates, especially for targeting neurological disorders where indoleamine systems are implicated.

Material Science

Fluorinated aromatic compounds exhibit exceptional thermal and chemical stability, making them suitable for material science applications. 2-(Trifluoromethyl)-1H-indol-6-amine could be investigated for its potential in developing novel polymers, resins, or other functional materials with enhanced properties.

Molecular Topology

This compound may be used in constructing complex molecular topologies due to its ability to participate in the formation of homometallic and heterometallic molecular squares . Such structures are fundamental in the study of molecular geometry and its implications in various chemical processes.

Mechanism of Action

Safety and Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The future directions of research on trifluoromethyl compounds are promising. There has been enormous growth in the incorporation of a trifluoromethyl group into organic motifs, and this trend is expected to continue . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethyl)-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-5-1-2-6(13)4-7(5)14-8/h1-4,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUTUQRJCNCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-1H-indol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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